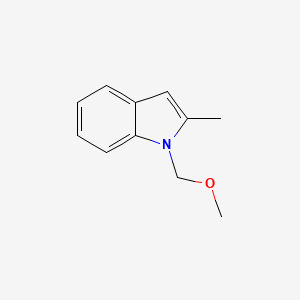

1H-Indole, 1-(methoxymethyl)-2-methyl-

Descripción general

Descripción

“1H-Indole, 1-(methoxymethyl)-” is a chemical compound with the molecular formula C10H11NO . It is used in various chemical reactions and has a molecular weight of 161.200 Da .

Synthesis Analysis

While specific synthesis methods for “1H-Indole, 1-(methoxymethyl)-2-methyl-” were not found, indole synthesis methods often involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis

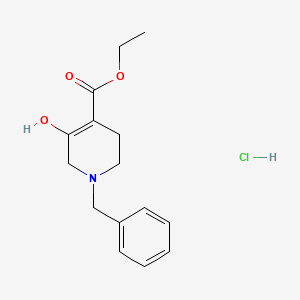

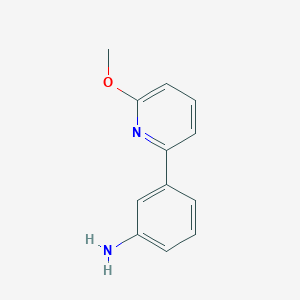

The molecular structure of “1H-Indole, 1-(methoxymethyl)-” consists of a methoxymethyl group attached to an indole ring . The exact structure of “1H-Indole, 1-(methoxymethyl)-2-methyl-” would include an additional methyl group, but its location could not be determined from the available data.Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Indole, 1-(methoxymethyl)-” include a density of 1.1±0.1 g/cm3 and a boiling point of 266.2±23.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

-

Biotechnological Production

- Field : Systems Microbiology and Biomanufacturing .

- Application : Indole is a signalling molecule produced both by bacteria and plants. It has value for flavour and fragrance applications, for example, in food industry or perfumery .

- Methods : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

- Results : This approach has led to the production of several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .

-

Medicinal Applications

- Field : Medicinal Chemistry .

- Application : Indole is an important element of many natural and synthetic molecules with significant biological activity .

- Methods : Various indole derivatives can be synthesized by substituting the indole ring at the N-1, C-2 to C-6, or C-7 positions with the ultimate goal of improving its characteristics .

- Results : The indole scaffold is known to be a key structural component of some classes of FDA-approved drugs such as the vinca alkaloids vinblastine and vincristine and the related semi-synthetic derivatives vindesine and vinorelbine (for the treatment of various types of cancer), physostigmine (for the treatment of Alzheimer’s disease and glaucoma), and alkaloids of the Rauvolfia species including ajmaline (1-A anti-arrhythmic agent), ajmalicine and reserpine (antihypertensive drugs) .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(methoxymethyl)-2-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9-7-10-5-3-4-6-11(10)12(9)8-13-2/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPJNBINOXYLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole, 1-(methoxymethyl)-2-methyl- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

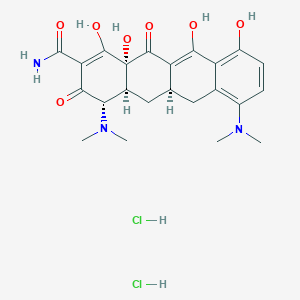

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1425333.png)

![Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1425335.png)

![Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1425343.png)

![3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone](/img/structure/B1425347.png)